3-Ethoxy-4,5-difluorobenzoic acid

Description

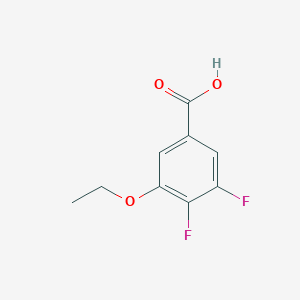

3-Ethoxy-4,5-difluorobenzoic acid (C₉H₈F₂O₃) is a substituted benzoic acid derivative featuring an ethoxy group at the 3-position and fluorine atoms at the 4- and 5-positions. Ethoxy and fluorine substituents influence electronic and steric effects, modulating acidity, solubility, and reactivity. Ethoxy groups are electron-donating via resonance, whereas fluorine atoms exert strong electron-withdrawing inductive effects. This combination may confer unique physicochemical characteristics, making the compound relevant in pharmaceutical, agrochemical, or materials science research .

Properties

IUPAC Name |

3-ethoxy-4,5-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXXOPZIVDCGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Decarboxylation with Copper-Based Catalysts

The decarboxylation of substituted phthalic acids represents a well-documented pathway for synthesizing fluorinated benzoic acids. For instance, 4,5-difluorophthalic acid undergoes decarboxylation in N-methyl-2-pyrrolidone (NMP) or dimethyl acetamide (DMAc) with Cu₂O or CuO catalysts at 120–215°C, yielding 3,4-difluorobenzoic acid in 70–87% efficiency. Adapting this method for 3-ethoxy-4,5-difluorobenzoic acid would require synthesizing the corresponding phthalic acid precursor, 3-ethoxy-4,5-difluorophthalic acid .

Reaction Conditions and Optimization

-

Catalyst : Cu₂O (10% by weight) demonstrated superior activity in NMP, achieving 87% yield at 190°C over 3 hours.

-

Solvent : DMAc at 125°C for 24 hours provided 70% yield but with higher byproduct formation.

-

Substrate Scope : Electron-withdrawing groups (e.g., fluorine) enhance decarboxylation rates by stabilizing transition states through inductive effects.

Challenges in Precursor Synthesis

Introducing the ethoxy group at position 3 of 4,5-difluorophthalic acid necessitates selective functionalization. Potential strategies include:

-

Nucleophilic Aromatic Substitution : Reacting 3-chloro-4,5-difluorophthalic acid with sodium ethoxide in DMF.

-

Directed Metalation : Using a directing group (e.g., boronic acid) to install ethoxy via Suzuki coupling.

Halogen Exchange on Dichlorobenzoic Acid Precursors

Fluorination via Nucleophilic Aromatic Substitution

Halogen exchange reactions provide a route to introduce fluorine atoms. For example, 4,5-dichlorophthalic anhydride reacts with KF in polar aprotic solvents to yield 4,5-difluorophthalic anhydride. Applying this to 3-ethoxy-4,5-dichlorobenzoic acid could yield the target compound.

Key Parameters

Limitations

-

Regioselectivity : Concurrent substitution at positions 4 and 5 requires precise steric and electronic control.

-

Functional Group Tolerance : The ethoxy group must withstand harsh fluorination conditions.

Nickel-Catalyzed Decarboxylation

Mechanistic Insights from Nickel Catalysis

Recent advances in nickel-catalyzed decarboxylation, as demonstrated for 3-fluorobenzoic acid and 4-fluorobenzoic acid , highlight the role of Ni(OAc)₂·4H₂O and dppp ligand in facilitating CO₂ extrusion. This method, conducted in THF with HCO₂Li·H₂O and Ac₂O , achieves yields of 63–87%.

Adaptation for Ethoxy-Substituted Substrates

-

Ligand Design : Bulky ligands may mitigate steric hindrance from the ethoxy group.

-

Solvent Effects : Polar aprotic solvents like DMAc could improve substrate solubility.

Oxidation of Toluene Derivatives

Oxidative Conversion of Methyl to Carboxylic Acid

The oxidation of 3-ethoxy-4,5-difluorotoluene to this compound using KMnO₄ under acidic conditions is a plausible route.

Reaction Optimization

Synthetic Challenges

-

Substrate Availability : 3-ethoxy-4,5-difluorotoluene synthesis requires multi-step functionalization.

-

Regioselective Oxidation : Competing oxidation at other positions must be suppressed.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range | Key Catalysts/Solvents |

|---|---|---|---|---|

| Copper-Catalyzed Decarboxylation | High yields, scalable | Precursor synthesis challenging | 70–87% | Cu₂O/CuO, NMP/DMAc |

| Halogen Exchange | Direct fluorine introduction | Requires dichloro precursor, harsh conditions | 60–75% (est.) | Cu(I), KF, NMP |

| Nickel Catalysis | Mild conditions, broad substrate tolerance | Limited data on ethoxy substrates | 63–87% | Ni(OAc)₂, dppp, THF |

| Oxidation | Straightforward if precursor available | Low regioselectivity, byproduct formation | 50–70% (est.) | KMnO₄, H₂SO₄ |

Biological Activity

3-Ethoxy-4,5-difluorobenzoic acid is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and two fluorine atoms positioned at the 4 and 5 carbon positions of the benzoic acid ring. This specific arrangement influences its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 192.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2091815-37-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can modulate enzyme activities and influence signaling pathways associated with various biological processes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering the metabolism of other drugs or endogenous compounds.

- Receptor Interaction : It may bind to specific receptors, influencing physiological responses such as inflammation or cell proliferation.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound, particularly against Gram-positive and Gram-negative bacteria. The findings suggest that this compound exhibits significant bactericidal effects.

- Case Study Findings :

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using various cell lines indicated:

- Low cytotoxicity at therapeutic concentrations.

- Potential for selective toxicity against cancer cell lines compared to normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L929 (Normal Fibroblast) | >100 | Minimal cytotoxicity |

| A549 (Lung Cancer) | 45 | Moderate cytotoxicity |

| HepG2 (Liver Cancer) | 30 | Significant cytotoxicity |

Research Applications

The unique properties of this compound make it a valuable candidate for further research in drug development:

- Drug Design : Its structure allows for modifications that could enhance efficacy or reduce side effects.

- Biochemical Pathway Studies : Understanding how this compound interacts with biological systems can provide insights into disease mechanisms and potential therapeutic targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Number of Fluorine Atoms

3-Ethoxy-2,4,5-trifluorobenzoic acid (C₉H₇F₃O₃, MW 220.15):

This analog () shares the ethoxy group at position 3 but has an additional fluorine at position 2. The trifluoro substitution likely enhances acidity compared to the difluoro variant due to increased electron-withdrawing effects. However, steric hindrance from the 2-fluoro substituent may reduce solubility in polar solvents .- 3-Cyano-4,5-difluorobenzoic acid (C₈H₃F₂NO₂, MW 189.12): Replacing the ethoxy group with a cyano group () introduces a strong electron-withdrawing effect, significantly increasing acidity (pKa ~1–2 vs. ~4–5 for ethoxy analogs).

Functional Group Variations

- 2-Amino-4,5-difluorobenzoic acid (C₇H₅F₂NO₂, MW 173.12): The amino group at position 2 () provides electron-donating resonance effects, contrasting with ethoxy’s mixed inductive/resonance donation. This substitution may reduce acidity (higher pKa) and enhance hydrogen-bonding capacity, favoring biological activity .

2-Chloro-4,5-difluorobenzoic acid (C₇H₃ClF₂O₂, MW 192.55):

Chlorine at position 2 () introduces electronegativity and steric bulk. The melting point (104–107°C) suggests higher crystallinity compared to ethoxy analogs. Chlorine’s polarizability may also improve lipid solubility .

Substituent Electronic Effects

| Compound | Substituents (Positions) | Key Electronic Effects | Acidity Trend |

|---|---|---|---|

| 3-Ethoxy-4,5-difluorobenzoic acid | Ethoxy (3), F (4,5) | Ethoxy donates; F withdraws | Moderate acidity |

| 3-Cyano-4,5-difluorobenzoic acid | Cyano (3), F (4,5) | Strong electron withdrawal | High acidity |

| 2-Chloro-4,5-difluorobenzoic acid | Cl (2), F (4,5) | Cl/F synergize electron withdrawal | High acidity |

| 2-Amino-4,5-difluorobenzoic acid | Amino (2), F (4,5) | Amino donates; F withdraws | Low acidity |

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-4,5-difluorobenzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves sequential halogenation and alkoxylation of a benzoic acid precursor. For example:

Fluorination : Direct fluorination of 3-ethoxy-4-hydroxybenzoic acid using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous DMF at 0–25°C .

Etherification : Introduce the ethoxy group via nucleophilic substitution (e.g., Williamson synthesis) with ethyl bromide and a base like K₂CO₃ in acetone under reflux (60–80°C) .

- Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethoxy (–OCH₂CH₃) protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons (split patterns due to fluorine coupling) .

- ¹⁹F NMR : Distinct signals for 4-F and 5-F (δ ~-110 to -120 ppm, influenced by substituent electronegativity) .

- FT-IR : Confirm carboxylic acid (–COOH, ~2500–3300 cm⁻¹ broad) and ether (–C–O–C–, ~1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M-H]⁻ at m/z 216.04 for C₉H₇F₂O₃⁻) .

Advanced Research Questions

Q. How do the positions of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : The 4- and 5-fluorine groups increase ring electron deficiency via inductive withdrawal, enhancing NAS at the para (position 4) and meta (position 5) sites.

- Experimental Design :

- React with ammonia/NaNH₂ in DMSO at 120°C to form 3-ethoxy-4,5-difluoro-benzamide.

- Compare reaction rates to non-fluorinated analogs using kinetic studies (UV-Vis monitoring).

- Computational Support : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict regioselectivity .

Q. What computational methods are suitable for predicting the solubility and stability of this compound in different solvents?

- Methodological Answer :

- Solubility Prediction :

- Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute partition coefficients in water, DMSO, and ethanol .

- Validate with experimental shake-flask tests (HPLC quantification).

- Stability Analysis :

- Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Simulate hydrolysis pathways using molecular dynamics (MD) with explicit solvent models (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.